2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide is a compound that features a piperazine ring substituted with a hydroxypropyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide typically involves the reaction of 1-(2-hydroxypropyl)piperazine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of an amine from the sulfonamide group.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the benzenesulfonamide moiety can contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxypropyl)piperazine-1-carboxylic acid
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 1-(4-Nitrophenyl)-4-(3-{[4-(4-Nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine
Uniqueness
2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide is unique due to its combination of a hydroxypropyl group and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C14H21N3O4S |
---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
2-[4-(2-hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide |
InChI |
InChI=1S/C14H21N3O4S/c1-11(18)10-16-6-8-17(9-7-16)14(19)12-4-2-3-5-13(12)22(15,20)21/h2-5,11,18H,6-10H2,1H3,(H2,15,20,21) |
InChI Key |
WXQWOLYKSAEYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C2=CC=CC=C2S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.